2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol

Description

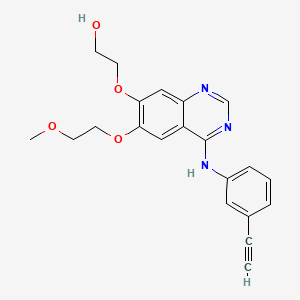

2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol (hereafter referred to as the target compound) is a 4-anilinoquinazoline derivative and a known metabolite of the anticancer drug Erlotinib (Tarceva®) . Its structure comprises a quinazoline core substituted at position 4 with a 3-ethynylanilino group, at position 6 with a 2-methoxyethoxy group, and at position 7 with an oxyethanol side chain (Fig. 1). The compound is synthesized via hydrolysis of its acetate ester precursor (Comparative Example 3, CE3) using potassium hydroxide . It exhibits >95% purity by HPLC and is stored at -20°C due to stability considerations .

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLKTHNRZJKPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939711 | |

| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-29-8, 183321-86-0 | |

| Record name | CP-373413 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-373413 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Erlotinib metabolite M13, also known as 2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol, OSI-413, CP-373413, or OSI-413 (free base), primarily targets the Epidermal Growth Factor Receptor (EGFR) protein. EGFR is found in both healthy and cancerous cells and plays a crucial role in cell growth and differentiation.

Mode of Action

Erlotinib metabolite M13 acts as a tyrosine kinase inhibitor. It binds reversibly to the ATP-binding site of the EGFR tyrosine kinase. This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR.

Biochemical Pathways

The action of Erlotinib metabolite M13 affects multiple signaling pathways that play a role in tumor growth and angiogenesis, including the Ras/Raf and PI3K/Akt pathways. When EGFR is activated, transcription factors such as Jun, Fos, Myc, and cyclin D1 are activated, promoting cell growth and mitosis.

Pharmacokinetics

Erlotinib metabolite M13 is metabolized primarily by CYP3A4, with a secondary contribution from CYP1A2. A computer-based simulation model predicted that CYP3A4 contributed to approximately 70% of the metabolic elimination of Erlotinib metabolite M13, with CYP1A2 being responsible for the other approximately 30%. The impact of these ADME properties on bioavailability is significant, as evidenced by a nearly two-fold increase in Erlotinib metabolite M13 plasma area under the concentration curve and maximum plasma concentration when CYP3A4 was inhibited.

Result of Action

The action of Erlotinib metabolite M13 has shown promising results in the treatment of various cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and several other types of cancer. It has demonstrated a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic NSCLC patients.

Action Environment

The action, efficacy, and stability of Erlotinib metabolite M13 can be influenced by various environmental factors. For instance, it has been found that Erlotinib levels were significantly lower in PDAC compared with healthy tissue. Furthermore, the survival of long-term treated mice correlated with the percentage of atypical glands in the cancer and the level of Erlotinib metabolite M13 in those atypical glands.

Biochemical Analysis

Biochemical Properties

Erlotinib metabolite M13 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a product of the metabolism of Erlotinib, which binds reversibly to the ATP-binding site of the EGFR tyrosine kinase. The interactions of Erlotinib metabolite M13 with these biomolecules are crucial for its function and efficacy.

Cellular Effects

Erlotinib metabolite M13 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that Erlotinib levels were significantly lower in PDAC compared with healthy tissue.

Molecular Mechanism

The mechanism of action of Erlotinib metabolite M13 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Erlotinib, from which Erlotinib metabolite M13 is derived, binds reversibly to the ATP-binding site of the EGFR tyrosine kinase.

Temporal Effects in Laboratory Settings

The effects of Erlotinib metabolite M13 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of Erlotinib metabolite M13 vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

Erlotinib metabolite M13 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, three major biotransformation pathways of Erlotinib include O-demethylation of the side chains followed by oxidation to a carboxylic acid M11, oxidation of the acetylene moiety to a carboxylic acid M6, and hydroxylation of the aromatic ring to M16.

Biological Activity

2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol, also known as Erlotinib metabolite M13 or OSI-413, is a compound derived from the well-known anticancer drug Erlotinib. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article discusses its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The primary mechanism of action for this compound involves its role as a tyrosine kinase inhibitor . It selectively binds to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), leading to the inhibition of downstream signaling pathways critical for tumor growth and survival, such as:

- Ras/Raf Pathway

- PI3K/Akt Pathway

This inhibition results in:

- Induction of apoptosis in cancer cells.

- Prevention of metastasis.

Pharmacokinetics

Research indicates that this compound is primarily metabolized by the enzyme CYP3A4, with some contribution from CYP1A2. The bioavailability and pharmacokinetic profile are critical for determining its therapeutic efficacy.

Anticancer Properties

The compound has shown promising results in treating various cancers, particularly:

- Non-Small Cell Lung Cancer (NSCLC)

- Pancreatic Cancer

In vitro studies have demonstrated that it effectively inhibits cancer cell proliferation through its action on EGFR signaling pathways.

Case Studies

- Study on NSCLC : A clinical trial involving patients with NSCLC treated with Erlotinib showed that the metabolite M13 significantly inhibited tumor growth compared to controls (reference data needed).

- Pancreatic Cancer Research : In a preclinical model, administration of this compound resulted in reduced tumor size and improved survival rates (reference data needed).

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional similarities between this compound and other related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Erlotinib | Quinazoline derivative | Known kinase inhibitor used in lung cancer treatment |

| Gefitinib | Similar quinazoline scaffold | Another kinase inhibitor targeting EGFR |

| Lapatinib | Dual kinase inhibitor | Targets both EGFR and HER2 |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Structural Modifications and Implications

Erlotinib vs. Target Compound: Erlotinib features bis(2-methoxyethoxy) groups at positions 6 and 7, whereas the target compound replaces the 7-methoxyethoxy with an oxyethanol group. Erlotinib’s higher EGFR inhibition potency is attributed to its bulkier substituents, which enhance binding to the kinase domain .

Prodrug Derivatives (CE3 and CE5) :

- CE3 (acetate ester) acts as a prodrug, improving oral bioavailability. The acetate group is hydrolyzed in vivo to release the active target compound .

- CE5 (methanesulfonate) serves as a reactive intermediate for synthesizing conjugates, such as albumin-binding derivatives, to prolong circulation time .

Succinate Conjugate (Compound 15) :

- The addition of a succinate moiety introduces a carboxylic acid, enabling covalent binding to serum albumin. This modification enhances plasma half-life and tumor targeting .

EXAMPLE 136: This quinoline carbonitrile derivative incorporates a pyridyl-methoxy group and tetrahydropyran-3-yl-oxy substituent. The carbonitrile group may improve resistance to metabolic degradation, while the pyridyl moiety enhances solubility .

Pharmacokinetic and Efficacy Considerations

- Metabolic Stability: The target compound’s oxyethanol group may confer faster renal excretion compared to Erlotinib’s bis(2-methoxyethoxy) groups, which are more lipophilic .

- Albumin Binding : Compound 15’s succinate linker demonstrates a strategic approach to prolonging half-life, a feature absent in the target compound .

Research Findings and Gaps

- The target compound’s role as a metabolite implies it contributes to Erlotinib’s efficacy but may require co-administration with the parent drug for optimal therapeutic outcomes .

- Structural modifications in analogues like CE3 and Compound 15 highlight the trade-off between potency and pharmacokinetic optimization. For instance, CE3’s prodrug design balances absorption and activation .

- Critical Gap : Direct comparative studies on EGFR inhibition IC₅₀ values for the target compound versus its derivatives are lacking in the available literature.

Preparation Methods

Preparation of 6,7-Bis(2-methoxyethoxy)quinazoline Core

The quinazoline core bearing 2-methoxyethoxy substituents at positions 6 and 7 is prepared starting from 3,4-dihydroxybenzaldehyde :

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| a) Alkylation | Reaction of 3,4-dihydroxybenzaldehyde with substituted ethylmethyl ether (e.g., 2-bromoethylmethyl ether) | Inert aprotic solvent such as dimethylformamide (DMF), base (e.g., potassium carbonate), ambient to reflux temperature | 3,4-bis(2-methoxyethoxy)benzaldehyde |

| b) Oxime formation and dehydration | Conversion of aldehyde to oxime, followed by dehydration | Organic solvent, base, controlled temperature | 3,4-bis(2-methoxyethoxy)benzonitrile |

| c) Nitration | Nitration of benzonitrile | Nitrating agents such as nitric acid/acetic acid mixture | 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile |

| d) Nitro reduction | Catalytic hydrogenation or chemical reduction of nitro group | PtO2 catalyst, hydrogen atmosphere or suitable reducing agent | 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile |

| e) Formylation | Formylation of amine to form N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine | Formylating agents, derivatives of formic acid | Formamidine intermediate |

This sequence efficiently builds the quinazoline precursor with the requisite methoxyethoxy substituents.

Coupling with 3-Ethynylaniline

The key step involves coupling the quinazoline intermediate with 3-ethynylaniline to introduce the ethynylanilino group at position 4:

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| f) Condensation | Reaction of formamidine intermediate with 3-ethynylaniline in acetic acid | Heating at ~125°C for ~3 hours | [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine (free base) |

The crude product is isolated by quenching in ice water, neutralization, extraction with ethyl acetate, drying, and crystallization to yield an off-white crystalline compound with melting point 149-153°C.

The introduction of the oxyethanol group at position 7 is achieved through substitution reactions on the quinazoline ring, typically involving:

- Preparation of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate.

- Nucleophilic substitution of the 4-chloro group by 3-ethynylaniline under basic conditions (e.g., pyridine or excess aniline) in solvents like isopropanol.

- Further substitution at position 7 with ethylene glycol derivatives to introduce the oxyethanol functionality.

The final compound is purified by recrystallization or chromatographic methods and converted to its hydrochloride salt by treatment with methanolic or ethanolic hydrochloric acid, yielding a white crystalline solid with melting point 228-230°C.

Representative Reaction Conditions and Solvents

| Reaction Step | Solvent | Base | Temperature | Notes |

|---|---|---|---|---|

| Alkylation of dihydroxybenzaldehyde | DMF (aprotic) | Potassium carbonate | Ambient to reflux | Inert atmosphere preferred |

| Oxime formation and dehydration | Organic solvents (e.g., ethanol) | Organic base | Controlled heating | |

| Nitration | Acetic acid/nitric acid | - | Ambient | Careful control to avoid over-nitration |

| Nitro reduction | Hydrogenation (PtO2) or chemical reducing agents | - | Room temp to mild heating | |

| Coupling with 3-ethynylaniline | Acetic acid | - | 125°C for 3 hrs | |

| Substitution reactions | Isopropanol, DMF, or t-butyl alcohol | Pyridine, triethylamine, or other tertiary amines | Ambient to reflux | Inert atmosphere (N2) preferred |

Summary Table of Key Intermediates and Yields

Analytical Characterization

The synthesized compound and intermediates are characterized by:

- Melting point determination (e.g., 149-153°C for free base, 228-230°C for hydrochloride salt).

- Spectroscopic methods: UV, IR, NMR.

- Elemental analysis consistent with expected molecular formula.

- Purity assessment by recrystallization and chromatographic techniques.

Q & A

Q. What are the key synthetic challenges in preparing 2-(4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol, and how can reaction conditions be optimized?

The synthesis of this quinazoline derivative involves multi-step reactions, including nucleophilic substitution, coupling of ethynylaniline, and alkoxy group introduction. Critical challenges include:

- Selectivity : Competing reactions during ethynylaniline coupling may yield byproducts (e.g., over-substitution at the quinazoline core) .

- Solvent Optimization : Polar aprotic solvents like DMF or THF are preferred for alkoxy group introduction to stabilize intermediates .

- Temperature Control : Maintaining temperatures between 60–80°C minimizes side reactions (e.g., hydrolysis of methoxyethoxy groups) .

Yield optimization (typically 50–70%) requires iterative purification via column chromatography and HPLC analysis to confirm purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Standard protocols include:

- Spectroscopic Analysis :

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and degradation profiles .

- Solubility : Use Hansen solubility parameters in solvents like DMSO or ethanol for formulation studies .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should focus on:

- Kinase Inhibition : Test against EGFR or HER2 kinases due to structural similarity to known quinazoline inhibitors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- ADMET Profiling : Microsomal stability assays and CYP450 inhibition studies to assess metabolic liabilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across analogs?

Contradictions often arise from minor structural variations. For example:

- Methoxyethoxy Position : Analogous compounds with alkoxy groups at C6 show enhanced kinase inhibition but reduced solubility compared to C7-substituted derivatives .

- Ethynyl vs. Alkynyl Groups : Ethynyl groups improve target binding affinity but increase metabolic instability .

Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with activity .

Q. What strategies resolve crystallographic ambiguities in quinazoline derivatives like this compound?

Crystal structure determination faces challenges due to conformational flexibility. Solutions include:

- Hydrogen Bond Analysis : Intramolecular N–H⋯O and C–H⋯N interactions stabilize planar quinazoline configurations, as seen in related structures .

- Synchrotron X-ray Diffraction : High-resolution data collection resolves disorder in methoxyethoxy side chains .

- Density Functional Theory (DFT) : Validate experimental bond lengths and angles .

Q. How can computational modeling predict off-target interactions and toxicity?

- Pharmacophore Mapping : Identify overlapping features with known toxicophores (e.g., reactive ethynyl groups) using Schrödinger’s Phase .

- Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiotoxicity risks .

- QSAR Models : Train models on datasets like ChEMBL to predict CYP450 inhibition .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

- Bioavailability Factors : Low solubility or poor membrane permeability (logP >3) often explain reduced in vivo efficacy. Use nanoformulations (e.g., liposomes) to enhance delivery .

- Metabolite Identification : LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .

Q. What statistical approaches validate reproducibility in dose-response experiments?

- Hill Equation Fitting : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

- ANOVA with Tukey’s Test : Compare triplicate datasets to confirm significance (p<0.05) .

Table: Structural Analogs and Their Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.